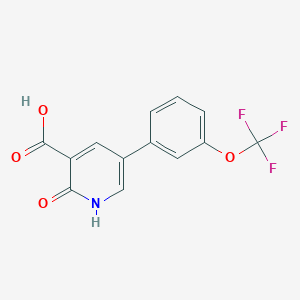![molecular formula C16H13ClN2O3 B6393598 2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95% CAS No. 1261935-15-2](/img/structure/B6393598.png)
2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]isonicotinic acid (2C5-CPI) is an organic compound with a molecular formula of C11H11ClN2O2. It is a white, crystalline solid with a melting point of 114-116°C. It is soluble in alcohol, ether, and chloroform, and is insoluble in water. 2C5-CPI is a versatile compound with a wide range of applications in the scientific research field.
作用機序
2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95% has a molecular weight of 236.7 g/mol and a high degree of lipophilicity. It is believed to act as a potent inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine in the brain, and its inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft. This increase in acetylcholine leads to an increased transmission of nerve impulses, which can have a variety of effects on the body.
Biochemical and Physiological Effects
2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have anticonvulsant activity in animal models, as well as to have anti-inflammatory and analgesic effects. It has also been shown to have neuroprotective effects, as well as to have an effect on the regulation of the neurotransmitter dopamine. In addition, it has been shown to have an effect on the regulation of the hormones cortisol and epinephrine.
実験室実験の利点と制限
2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95% is a versatile compound that can be used in a variety of laboratory experiments. Its advantages include its low cost and ease of synthesis, as well as its high degree of lipophilicity. Its limitations include its short shelf-life and its potential for toxicity.
将来の方向性
Future research into 2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95% could include further investigation into its potential therapeutic applications, as well as its potential for use in drug development. In addition, further research into its mechanism of action could lead to a better understanding of its biochemical and physiological effects. Other potential future directions include the development of new synthesis methods for 2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95%, as well as the development of new derivatives of 2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95% for use in various laboratory experiments.
合成法
2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95% can be synthesized from a reaction between 2-chloro-5-nitrophenyl isonicotinic acid and cyclopropylamine in the presence of phosphorous oxychloride as a catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) at a temperature of 80°C for a period of 2-3 hours. After the reaction is complete, the product is isolated by filtration and washed with water. The product is then dried and recrystallized from ethanol or methanol.
科学的研究の応用
2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95% is widely used in the scientific research field as a reagent for various biochemical and physiological processes. It is used in the synthesis of various compounds, including inhibitors of the enzyme acetylcholinesterase, inhibitors of the enzyme tyrosine phosphatase, and inhibitors of the enzyme matrix metalloproteinase-9. It is also used in the synthesis of drugs such as the anticonvulsant drug vigabatrin and the antineoplastic drug docetaxel.
特性
IUPAC Name |
2-chloro-5-[3-(cyclopropylcarbamoyl)phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-14-7-12(16(21)22)13(8-18-14)9-2-1-3-10(6-9)15(20)19-11-4-5-11/h1-3,6-8,11H,4-5H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJPLYKNIRPRFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CN=C(C=C3C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70688233 |
Source


|
| Record name | 2-Chloro-5-[3-(cyclopropylcarbamoyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261935-15-2 |
Source


|
| Record name | 2-Chloro-5-[3-(cyclopropylcarbamoyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

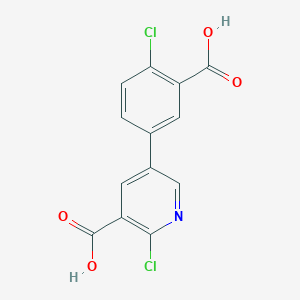
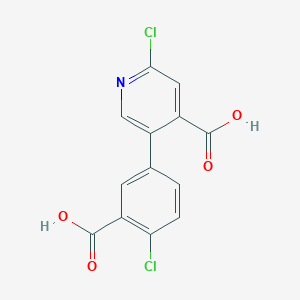
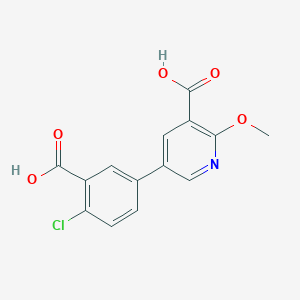
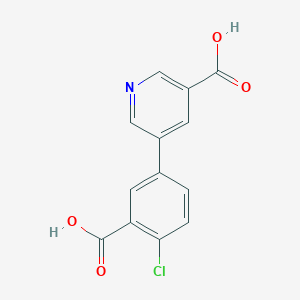
![3-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6393552.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6393576.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxyisonicotinic acid, 95%](/img/structure/B6393584.png)
![6-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6393588.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxynicotinic acid, 95%](/img/structure/B6393593.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95%](/img/structure/B6393601.png)
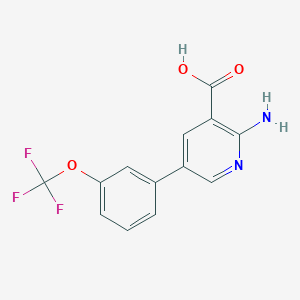

![5-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6393612.png)
